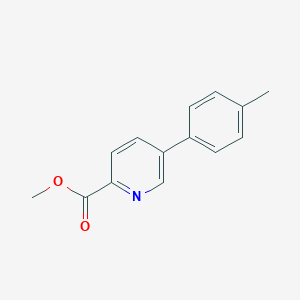
Methyl 5-(4-methylphenyl)pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(4-methylphenyl)pyridine-2-carboxylate is an organic compound that belongs to the class of pyridine carboxylates It is characterized by a pyridine ring substituted with a methyl ester group at the 2-position and a 4-methylphenyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-methylphenyl)pyridine-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-methylpyridine with 4-methylphenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-(4-methylphenyl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or thioesters.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(4-methylphenyl)pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of biological systems and as a probe to investigate enzyme-substrate interactions.
Industry: The compound can be utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 5-(4-methylphenyl)pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyridine ring and the ester group can interact with the active site of enzymes, leading to inhibition or activation of enzymatic reactions. The 4-methylphenyl group can enhance the compound’s binding affinity and specificity towards its target.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-phenylpyridine-2-carboxylate: Lacks the 4-methyl group on the phenyl ring, which may affect its binding properties and reactivity.
Ethyl 5-(4-methylphenyl)pyridine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its solubility and reactivity.
Methyl 5-(4-chlorophenyl)pyridine-2-carboxylate: Contains a chlorine atom on the phenyl ring, which can alter its electronic properties and reactivity.
Uniqueness: Methyl 5-(4-methylphenyl)pyridine-2-carboxylate is unique due to the presence of the 4-methyl group on the phenyl ring, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature can also influence its chemical reactivity and stability, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
methyl 5-(4-methylphenyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-3-5-11(6-4-10)12-7-8-13(15-9-12)14(16)17-2/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQQZUWCUOVQJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573450 |
Source


|
| Record name | Methyl 5-(4-methylphenyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355246-89-7 |
Source


|
| Record name | Methyl 5-(4-methylphenyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
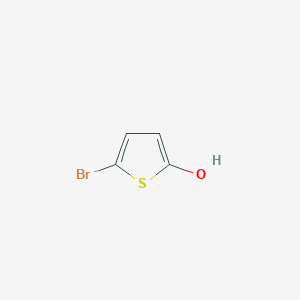

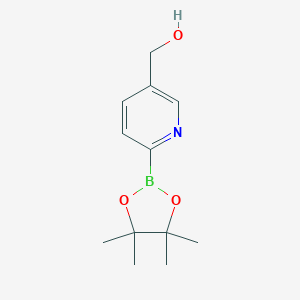
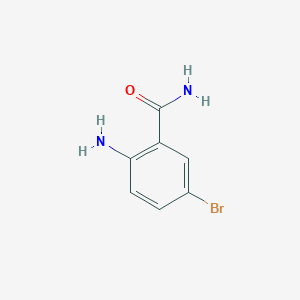
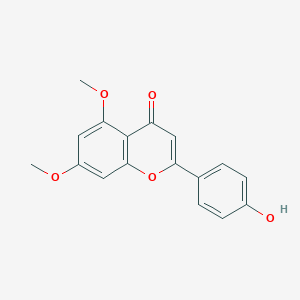
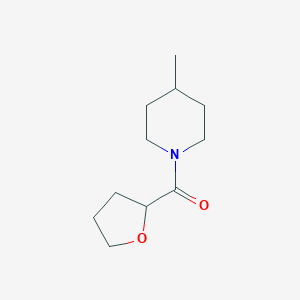
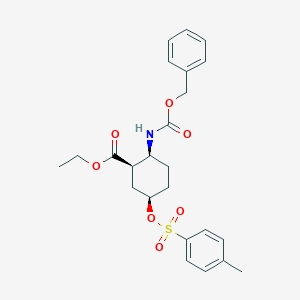
![2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid](/img/structure/B60181.png)
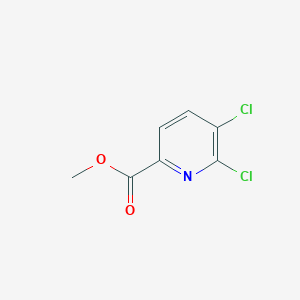

![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)
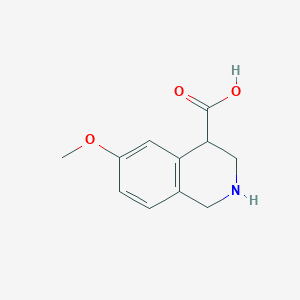
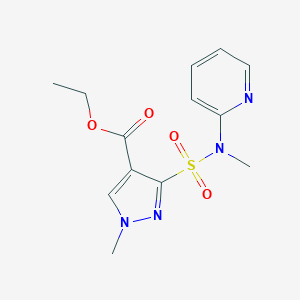
![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)
